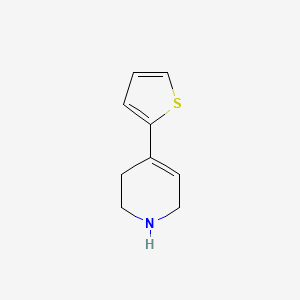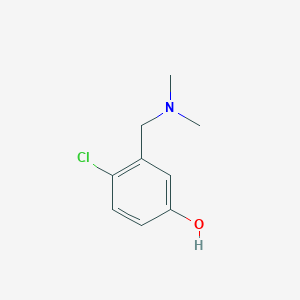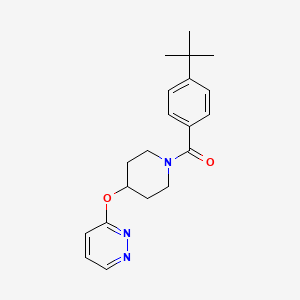
(4-(叔丁基)苯基)(4-(吡哒嗪-3-氧基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Physical and Chemical Properties Analysis
This compound has a molecular formula of C20H25N3O2. More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume can be found on ChemSpider .科学研究应用
选择性环氧合酶抑制剂研究
与"(4-(叔丁基)苯基)(4-(吡哒嗪-3-氧基)哌啶-1-基)甲酮"结构相关的化合物已被研究其作为选择性 COX-2 抑制剂的潜力。其中一种化合物 ABT-963 已显示出前景,因为它对 COX-2 的选择性抑制优于 COX-1,改善了水溶性,具有较高的口服抗炎效力和在动物模型中的胃安全性。这项研究强调了相关化合物在治疗与关节炎等疾病相关的疼痛和炎症方面的潜力,强调了选择性 COX-2 抑制剂在药物化学中的治疗应用 (M. Asif, 2016).
环境和毒性研究
对合成酚类抗氧化剂 (SPA) 的研究,其与 "(4-(叔丁基)苯基)(4-(吡哒嗪-3-氧基)哌啶-1-基)甲酮" 具有结构基序,重点关注其环境发生、人体暴露和毒性。这些化合物,包括丁基羟基茴香醚 (BHT) 和丁基羟基甲苯 (BHT),已在各种环境基质和人体组织中检测到。研究表明,一些 SPA 可能表现出肝毒性、内分泌干扰作用或致癌特性。这一研究领域强调了了解广泛使用的合成化合物的环境和健康影响的重要性 (Runzeng Liu & S. Mabury, 2020).
合成和工业应用
叔丁基磺酰胺在 N-杂环合成中通过亚磺酰亚胺合成哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物,突出了该化学品在生产方面的多功能性。这些化合物在天然产物和治疗应用化合物的发展中具有重要意义,展示了叔丁基磺酰胺和相关化学品在合成有机化学中的实用性 (R. Philip et al., 2020).
燃料添加剂生产和环境影响
甲基叔丁基醚 (MTBE) 和相关化合物,如叔丁醇 (TBA),因其作为燃料添加剂和环境降解途径而被广泛研究。该领域的研究重点是这些物质的生产方法、净化技术和生物降解性。了解 MTBE 和 TBA 的环境行为和降解途径对于解决污染和提高燃料性能至关重要 (A. Pulyalina et al., 2020).
作用机制
Target of Action
Similar compounds have been shown to have anti-inflammatory effects, suggesting that this compound may target inflammatory pathways .
Mode of Action
It’s suggested that similar compounds inhibit the production of no and pge2, as well as cytokines like tnf-α, il-6, and il-1β . This suggests that the compound may interact with its targets to reduce inflammation.
Biochemical Pathways
(4-(Tert-butyl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone likely affects the biochemical pathways involved in inflammation. It may inhibit the production of NO and PGE2, as well as cytokines like TNF-α, IL-6, and IL-1β . These molecules are key players in the inflammatory response, so their inhibition could lead to a reduction in inflammation.
Result of Action
Similar compounds have been shown to inhibit the production of no and pge2, as well as cytokines like tnf-α, il-6, and il-1β . This suggests that the compound may have anti-inflammatory effects at the molecular and cellular level.
属性
IUPAC Name |
(4-tert-butylphenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-20(2,3)16-8-6-15(7-9-16)19(24)23-13-10-17(11-14-23)25-18-5-4-12-21-22-18/h4-9,12,17H,10-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPTXCHVIXQHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2627851.png)
![(3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2627854.png)
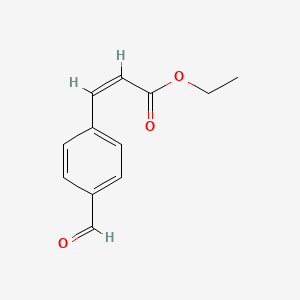
![prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate](/img/structure/B2627857.png)
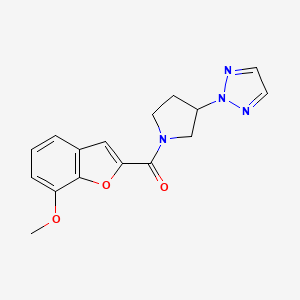
![Methyl (4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)carbamate](/img/structure/B2627860.png)
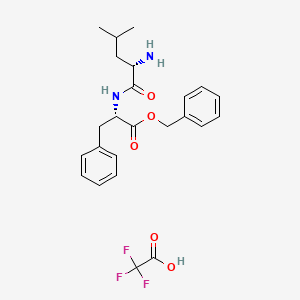
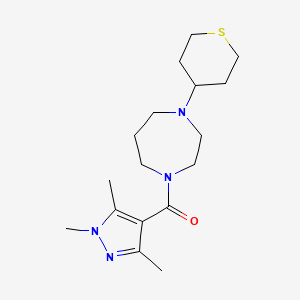
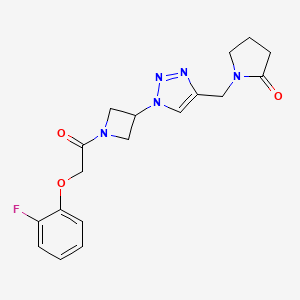

![6-(methylsulfanyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2627865.png)

